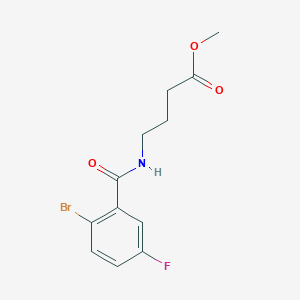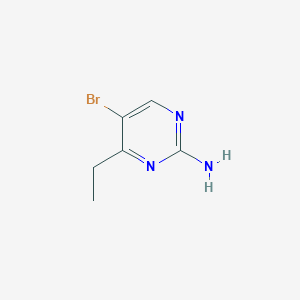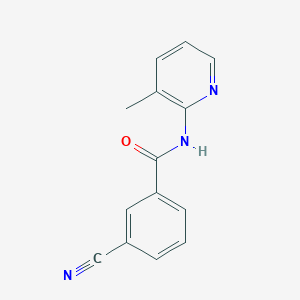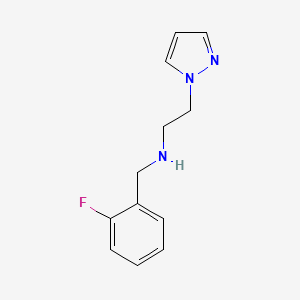
2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde is an organic compound that features a cyclobutyl ring substituted with a benzyloxy group and a fluorobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde typically involves multiple steps. One common route includes the preparation of 3-(benzyloxy)cyclobutanone, which can be achieved through the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate in the presence of sodium hydride in dimethylformamide (DMF) at temperatures below 70°C . The resulting intermediate can then be further reacted with appropriate reagents to introduce the fluorobenzaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of scalable reagents, and efficient purification techniques, would apply to its large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or ketones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acids, while reduction of the aldehyde group can produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme-substrate interactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(Benzyloxy)cyclobutyl)-4-fluorobenzaldehyde: Similar structure but with a different position of the fluorine atom.
2-(3-(Benzyloxy)cyclobutyl)-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-(3-(Benzyloxy)cyclobutyl)-3-methylbenzaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can affect the compound’s electronic properties and its behavior in chemical reactions.
Propriétés
Formule moléculaire |
C18H17FO2 |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
3-fluoro-2-(3-phenylmethoxycyclobutyl)benzaldehyde |
InChI |
InChI=1S/C18H17FO2/c19-17-8-4-7-14(11-20)18(17)15-9-16(10-15)21-12-13-5-2-1-3-6-13/h1-8,11,15-16H,9-10,12H2 |
Clé InChI |
IMFZQQGUXCDTCM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1OCC2=CC=CC=C2)C3=C(C=CC=C3F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)

![2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)




![4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid](/img/structure/B14910601.png)





